1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Nitrophenylamino Group: This step involves the nucleophilic substitution of a suitable piperidine derivative with 4-nitroaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Reduction of the Nitro Group: 1-[(Tert-butoxy)carbonyl]-4-[(4-aminophenyl)amino]piperidine-4-carboxylic acid.
Boc Deprotection: 4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-aminopiperidine-4-carboxylic acid: Similar structure but lacks the nitrophenyl group.
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Another similar compound with different substituents.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the nitrophenylamino group, which confer distinct chemical properties and reactivity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitroanilino)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-16(2,3)26-15(23)19-10-8-17(9-11-19,14(21)22)18-12-4-6-13(7-5-12)20(24)25/h4-7,18H,8-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIMKHJNDYWBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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